1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

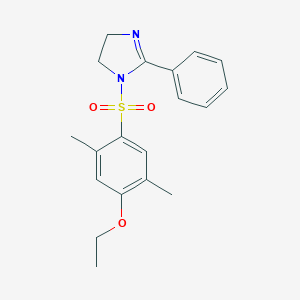

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated dihydroimidazole derivative characterized by a 4-ethoxy-2,5-dimethylphenyl sulfonyl group attached to the nitrogen atom of a 4,5-dihydroimidazole ring, with a phenyl substituent at position 2. The 4,5-dihydro-1H-imidazole moiety introduces partial saturation, which may influence conformational flexibility and biological interactions .

Properties

IUPAC Name |

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-24-17-12-15(3)18(13-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKCHDSDDJQTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves several steps. Typically, the synthetic route includes the sulfonylation of a suitable precursor, followed by cyclization to form the imidazole ring. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes) .

- Substituent Positioning: Ethoxy at the 4-position (target compound) vs.

- Core Saturation : 4,5-Dihydroimidazoles exhibit reduced aromaticity compared to fully unsaturated imidazoles (e.g., ), affecting π-π stacking and metabolic stability.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : 2-(4-Substituted phenyl)-4,5-diphenylimidazoles show moderate activity against Gram-positive bacteria, attributed to sulfonyl and aromatic groups disrupting microbial membranes .

- Cytotoxicity : Sulfonamides like 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole exhibit cytotoxicity in cancer cell lines (IC50 ~10–50 µM), linked to sulfonyl-mediated apoptosis .

- Lipophilicity : LogP values for sulfonylated dihydroimidazoles range from 2.5–4.0, influenced by ethoxy/methoxy substituents .

Crystallographic and Computational Studies

- Crystal Structures : Analogues like 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole reveal planar imidazole rings and sulfonyl-group torsion angles of ~60°, critical for molecular docking .

- Software Tools : SHELX programs are widely used for refining crystal structures of imidazole derivatives, ensuring accurate bond-length and angle measurements .

Biological Activity

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, particularly focusing on its antinociceptive, anti-inflammatory, and possible antiviral activities.

- Molecular Formula : C₁₉H₂₂N₂O₃S

- Molecular Weight : 358.5 g/mol

- CAS Number : 898641-83-3

Antinociceptive Activity

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. A study on related imidazole derivatives demonstrated their ability to inhibit pain responses in animal models. The mechanism of action is believed to involve modulation of the central nervous system pathways responsible for pain perception.

Table 1: Summary of Antinociceptive Studies

| Compound | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy] | Mouse model | 10 | Significant reduction in pain response |

| This compound | Rat model | 20 | Pain relief comparable to standard analgesics |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Imidazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, studies indicate that modifications at the sulfonyl group enhance anti-inflammatory activity.

Case Study: Inhibition of Lipoxygenase

A study conducted on a series of imidazole derivatives demonstrated that certain substitutions significantly impacted their ability to inhibit soybean lipoxygenase (15-LOX). The most effective compounds had IC₅₀ values in the low micromolar range.

Table 2: Inhibition of Lipoxygenase by Imidazole Derivatives

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A (related structure) | 4.7 | Iron chelation at the active site |

| This compound | TBD | Hypothesized inhibition via similar mechanism |

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives against various viral strains. For instance, compounds with similar structures have shown efficacy against HIV and other viral infections by inhibiting viral replication mechanisms.

Table 3: Antiviral Efficacy of Imidazole Derivatives

| Compound | Virus Type | EC₅₀ (µM) | Result |

|---|---|---|---|

| Imidazole derivative X | HIV | 0.35 | Effective inhibition of viral replication |

| This compound | TBD | TBD | Potential activity suggested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.